molecular formula C9H17Cl2N3 B2843331 Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride CAS No. 1803601-14-0

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride

Cat. No.: B2843331
CAS No.: 1803601-14-0
M. Wt: 238.16
InChI Key: CBBHAYXWKWNCCW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride (CAS 1803601-14-0) is a bicyclic heterocyclic compound featuring a fused pyrido-piperazine scaffold with a carbonitrile substituent at position 2. Its molecular formula is C₉H₁₇Cl₂N₃, with a molecular weight of 238.16 g/mol . The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-3-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c10-5-8-7-12-4-2-1-3-9(12)6-11-8;;/h8-9,11H,1-4,6-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBHAYXWKWNCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(NCC2C1)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of piperazine derivatives with appropriate carbonitrile compounds under controlled conditions. The reaction typically involves the use of strong acids and heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride involves large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride is used as a building block in organic synthesis, facilitating the creation of complex molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.

Medicine: In the medical field, it is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: In material science, the compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Key Substituents/Features Pharmacological Activity References
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride 1803601-14-0 C₉H₁₇Cl₂N₃ Carbonitrile group at position 3; dihydrochloride salt Not explicitly stated, but structural similarity suggests μ-opioid receptor modulation
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride N/A C₈H₁₆Cl₂N₂ Lack of carbonitrile group; stereospecific (R)-configuration Used as a chiral building block in opioid antagonist synthesis
((7R,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol 145012-51-7 C₉H₁₈N₂O Hydroxymethyl substituent at position 7 No direct activity reported; potential intermediate for drug discovery
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one Hydrochloride 1244059-30-0 C₇H₁₃ClN₃O Pyrimidinone ring fused to piperazine; ketone group Unspecified, but similar scaffolds are explored for CNS targets
Key Observations :
  • The carbonitrile group in the target compound distinguishes it from analogues like (R)-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, which lacks this electron-withdrawing substituent. This group may enhance binding affinity to opioid receptors by facilitating hydrogen bonding .
  • Stereochemistry plays a critical role: For example, the (R)-enantiomer of octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is prioritized in synthetic workflows due to its relevance to bioactive molecules .
  • Ring variations (e.g., pyrido vs. pyrimido) alter electronic properties and solubility. Pyrimidinone-containing derivatives (e.g., CAS 1244059-30-0) exhibit reduced basicity compared to pyrido-piperazines .
μ-Opioid Receptor Antagonists

Le Bourdonnec et al. (2006) demonstrated that octahydro-pyrido[1,2-a]pyrazine derivatives exhibit potent μ-opioid receptor antagonism. For instance, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines derived from similar scaffolds show nanomolar affinity (Ki < 10 nM) and improved selectivity over δ- and κ-opioid receptors .

Impurity Profiles and Regulatory Considerations

Piperazine derivatives like 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS 82419-52-1) are regulated as impurities in pharmaceuticals, highlighting the importance of rigorous purity testing for structurally related compounds .

Commercial and Industrial Context

  • Availability : The target compound is listed as temporarily out of stock, indicating high demand or complex synthesis .
  • Cost and Scale: Rare analogues like ((7R,9αS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol are priced at $5,000/0.1 g, reflecting their niche applications .

Biological Activity

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride (CAS Number: 1803601-14-0) is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₉H₁₇Cl₂N₃
  • Molecular Weight : 238.16 g/mol
  • CAS Number : 1803601-14-0
  • Structure : The compound features a bicyclic structure that includes a piperazine moiety, which is known for its diverse pharmacological properties.

Cardiovascular Effects

A series of studies on piperazine derivatives have demonstrated vasorelaxant and bradycardic effects. For instance, certain synthesized compounds with a piperazine moiety exhibited vasorelaxation and heart-rate-reducing activity, indicating potential applications in cardiovascular therapy .

Neuropharmacological Activity

Piperazine derivatives are also studied for their neuropharmacological effects. Compounds similar to octahydro-1H-pyrido[1,2-a]piperazine have been linked to anxiolytic and antidepressant activities. The mechanism often involves modulation of neurotransmitter systems, including serotonin and dopamine pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antiviral Efficacy : A study demonstrated that a piperazine-based compound showed curative and protective activities against the Potato Virus Y (PVY), with inactivation rates comparable to established antiviral agents .
    CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
    C3553.3 ± 2.556.9 ± 1.585.8 ± 4.4
    Control (Ningnanmycin)49.1 ± 2.450.7 ± 4.182.3 ± 6.4
  • Cardiovascular Studies : In vitro studies on synthesized piperazine derivatives showed significant vasorelaxant activity, suggesting potential for treating hypertension or other cardiovascular conditions .

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinity of octahydro-1H-pyrido[1,2-a]piperazine derivatives to various biological targets. These studies often reveal critical interactions at the molecular level that explain the observed biological activities.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintained between 0–5°C during fluorination to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Use recrystallization in ethanol/water mixtures to achieve >98% purity.
  • Salt Formation : Dihydrochloride salt is precipitated by adding HCl gas under anhydrous conditions .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic framework and substituent positions.
  • X-ray Crystallography : Resolves stereochemistry (e.g., (7S,8aS) configuration in fluorinated analogs).
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 255.1342) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition points (>150°C for anhydrous form).
  • Hygroscopicity : Store in desiccators with silica gel; dihydrochloride form is less hygroscopic than freebase.
  • Light Sensitivity : Use amber vials to prevent photodegradation, as piperazine derivatives are prone to oxidation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating μ-opioid receptor binding affinity?

  • Methodological Answer :

  • Radioligand Displacement Assays : Measure Ki values using [³H]DAMGO as the radioligand.

  • [35S]GTPγS Functional Assays : Determine Ke values to assess agonist/antagonist activity (e.g., Ke = 1.1–1.8 nM for μ-opioid receptor in related derivatives).

  • Data Interpretation : Lower Ki/Ke values indicate higher affinity; structural analogs with N-3-chlorobenzyl substitutions show 10-fold increased μ-receptor binding .

    CompoundKi (μ, nM)Ki (κ, nM)Ki (δ, nM)Ke (μ, nM)
    9 3.618891.1
    10 0.4716571.8
    Table 1: Opioid receptor binding data for analogs (adapted from )

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity required for reliable bioassays).
  • Assay Variability : Compare results across multiple models (e.g., CHO cells vs. neuronal membranes).
  • Stereochemical Confirmation : Verify enantiomeric purity via chiral chromatography; inactive stereoisomers may skew data .

Q. What structural modifications enhance calcium channel blocking activity?

  • Methodological Answer :

  • Fluorination at C7 : Improves metabolic stability and binding to L-type calcium channels (e.g., (7S,8aS)-7-fluoro analog shows 3x higher IC50 vs. non-fluorinated).
  • Cyano Substitution at C3 : Increases lipophilicity (logP from -0.5 to 1.2), enhancing membrane permeability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model interactions with CYP3A4 to predict metabolic pathways.
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability (%F = 65–72%) and blood-brain barrier penetration (BBB score = 0.45) .

Methodological Guidelines for Data Reproducibility

Q. How to design dose-response studies for in vivo efficacy evaluation?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats (n=10/group) with neuropathic pain induction.
  • Dosing Regimen : Administer 0.1–10 mg/kg i.v. or p.o.; measure antinociception via von Frey filaments.
  • Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test; report ED50 values with 95% CI .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Structure-Activity Relationship (SAR) : Modify the pyridine ring’s substituents to reduce affinity for non-target kinases (e.g., JAK2, EGFR) .

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